Drospirenone 3,5,5'-Triol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Drospirenone involves several key steps, including stereospecific reduction and tandem oxidation/cyclopropanation reactions. A notable procedure for its stereospecific synthesis has been developed, leveraging a novel, mild, and stereospecific tertiary alcohol reduction system using ZnI2/Et3SiH, followed by critical tandem oxidation/cyclopropanation reactions to achieve the desired compound (Deng et al., 2013). Another approach involves using 3β-hydroxyandrost-5-en-17-one as a starting material, leading to drospirenone isomers through an eight-step process, yielding a 2% overall yield and confirming the structure through single crystal XRD analysis (Wan et al., 2013).

Molecular Structure Analysis

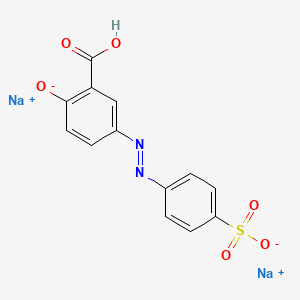

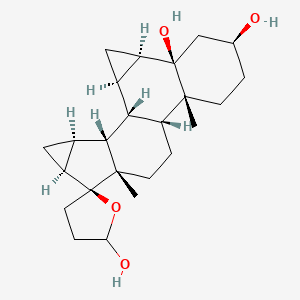

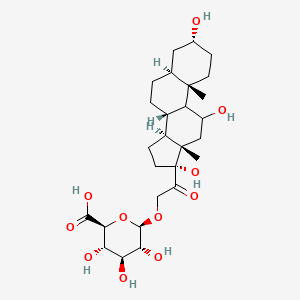

The molecular structure of Drospirenone is characterized by three fused six-membered rings and two five-membered rings, none of which are planar. An intra-molecular hydrogen bond observed in its crystalline phase contributes to its structural stability, though the interactions responsible for its packing in the crystal are relatively weak, indicating a complex molecular architecture that supports its biological activity (Parisi et al., 2013).

Chemical Reactions and Properties

Drospirenone's chemical properties, particularly its interaction with mineralocorticoid and progesterone receptors, underlie its antimineralocorticoid and antiandrogenic effects. These interactions are crucial for its use in reducing blood pressure in hypertensive postmenopausal women and its role in hormone therapy (Simoncini et al., 2007).

Physical Properties Analysis

The physical stability of Drospirenone in various formulations, including oil-based microcrystal suspensions, is significant for its pharmacological applications. Its chemical stability in oil-based vehicles and the effect of stabilizing agents on its dispersion and sedimentation rates highlight the challenges and considerations in formulating drospirenone for therapeutic use (Nippe & General, 2011).

Wissenschaftliche Forschungsanwendungen

Environmental Impacts and Ecotoxicology

Research has delved into the environmental presence and impact of DRS, particularly its effects on aquatic organisms. Zucchi et al. (2014) investigated the transcriptional and physiological responses of zebrafish exposed to DRS, revealing dose- and treatment-dependent effects on gene expression and potential adverse reproductive effects Zucchi, S., et al. (2014). Similarly, Cappello et al. (2017) examined the metabolic responses in mussels exposed to DRS, using a metabolomics approach to demonstrate DRS-induced metabolic disturbances, suggesting its effectiveness in environmental risk assessment Cappello, T., et al. (2017).

Physiological and Pharmacological Insights

Research on DRS has also provided insights into physiological and pharmacological mechanisms. Caprio et al. (2010) explored the antiadipogenic effects of DRS on adipocyte differentiation, highlighting its potential for addressing metabolic syndrome via selective mineralocorticoid receptor blockade Caprio, M., et al. (2010). Additionally, Blanco et al. (2016) investigated DRS intake in juvenile sea bass, noting alterations in steroid synthesis and expression of key enzymes, indicating the need for further research on reproductive consequences Blanco, M., et al. (2016).

Clinical Applications Beyond Contraception

DRS's unique properties have led to clinical research beyond its use as a contraceptive. Studies have evaluated its application in treating premenstrual dysphoric disorder (PMDD) and acne vulgaris, underscoring its broader therapeutic potential. Koltun et al. (2008) demonstrated the efficacy and safety of DRS in treating moderate acne vulgaris, providing evidence for its utility beyond contraception Koltun, W., et al. (2008).

Safety And Hazards

Drospirenone may cause serious side effects. It has been associated with an increased risk of venous thromboembolism . Other side effects include severe or ongoing nausea, vomiting, diarrhea, high potassium levels, and symptoms of depression . Safety precautions include avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Eigenschaften

IUPAC Name |

(1R,2R,4R,5R,7S,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,5'-oxolane]-2',5,7-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O4/c1-21-6-3-12(25)11-23(21,27)16-9-13(16)19-15(21)4-7-22(2)20(19)14-10-17(14)24(22)8-5-18(26)28-24/h12-20,25-27H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17-,18?,19+,20+,21+,22-,23+,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVUYESNBMHRRM-RXQUABEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1(C3CC3C4C2CCC5(C4C6CC6C57CCC(O7)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@H]2CC[C@]5([C@@H]4[C@@H]6C[C@@H]6[C@@]57CCC(O7)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

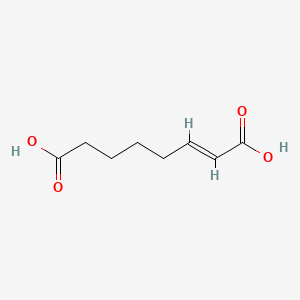

C24H36O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Drospirenone 3,5,5'-Triol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(Pyridin-2-ylamino)diazenyl]methyl]phenol](/img/structure/B1146791.png)